N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiadiazole-containing acetamide derivative characterized by a 1,2,4-thiadiazole core linked to a 3,5-dimethylphenyl group via an acetamide-thioether bridge and a para-tolyl substituent at the 3-position of the thiadiazole ring.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-4-6-15(7-5-12)18-21-19(25-22-18)24-11-17(23)20-16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAORXXSZGYZQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with p-tolyl isothiocyanate under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Acylation Reaction: The resulting thiadiazole derivative is then subjected to an acylation reaction with 3,5-dimethylphenylacetyl chloride in the presence of a base like triethylamine. This step forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitric acid, halogens, in the presence of catalysts or under controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of thiadiazole derivatives in antiviral therapy. For instance:
- Mechanism of Action : Thiadiazole compounds have been shown to inhibit viral replication by targeting specific viral enzymes. The compound's structure allows it to interact effectively with these targets, enhancing its antiviral potency.
- Case Study : A study demonstrated that certain thiadiazole derivatives exhibited significant inhibition of the hepatitis C virus (HCV) NS5B RNA polymerase, with IC values in the low micromolar range. This suggests that N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide could be a lead compound for further development against HCV .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria.
- Case Study : Research indicated that derivatives with similar structures displayed potent activity against Mycobacterium tuberculosis. The inhibition rates were significantly higher than those of standard antibiotics .
Anticancer Properties
The anticancer potential of thiadiazole derivatives is another critical application:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
- Case Study : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For example, it demonstrated significant activity against breast and lung cancer cells, with IC values indicating effective concentrations for therapeutic use .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological activities.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
*logP values estimated based on substituent contributions.
Research Findings and Implications
- Aromatic vs. Aliphatic Substituents : Methyl and methoxy aryl groups (target vs. CAS 425372-95-8) balance lipophilicity and solubility, critical for bioavailability. Perfluoroalkyl chains (CAS 2738952-61-7) prioritize stability over biocompatibility.
- Heterocycle Choice : Thiadiazoles (target) offer greater π-electron deficiency than thiazoles (PF 43(1)), favoring electrophilic interactions in biological systems.
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
This structural motif is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Moderate activity against Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values suggest that the compound's activity is comparable to standard antibiotics such as ampicillin and streptomycin. For instance, a derivative with a similar thiadiazole structure exhibited an MIC of 32.6 μg/mL against E. coli, outperforming itraconazole (MIC = 47.5 μg/mL) .
Antifungal Activity
Thiadiazole derivatives have also shown antifungal effects. In a study evaluating new 1,3,4-thiadiazole derivatives:
- Compounds demonstrated significant activity against fungal strains like Candida albicans and Aspergillus niger.
- The best-performing derivatives had zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit key enzymes in microbial metabolism.
- Disruption of Membrane Integrity : The compounds may alter the permeability of microbial membranes, leading to cell death.
- Synergistic Effects : When combined with other antimicrobial agents, these compounds can enhance efficacy through synergistic interactions .
Study on Antimicrobial Efficacy
A recent study focused on the synthesis and evaluation of various thiadiazole derivatives highlighted the promising antibacterial properties of this compound. The study reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for developing new antibiotics .
Evaluation Against Fungal Strains
Another investigation assessed the antifungal properties of thiadiazole derivatives. The results indicated that certain modifications to the thiadiazole ring could enhance antifungal activity significantly. For example, a derivative with a p-nitrophenyl group showed superior activity against C. albicans, suggesting that structural variations can lead to improved therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
